methyl 2-[(3E)-3-[hydroxy(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a thiazole ring, a pyrrole ring, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the pyrrole ring and subsequent functionalization to add the hydroxy, methoxyphenyl, and methylbenzoyl groups. Common reagents used in these reactions include thionyl chloride, anhydrous aluminum chloride, and various organic solvents such as dichloromethane and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with precise control over temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification methods such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methylbenzoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, Grignard reagents, and organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of methyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific context in which the compound is used, such as its role in a biochemical assay or therapeutic application.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate: Shares similar structural features but may differ in functional groups or ring substitutions.
Thiazole derivatives: Compounds containing the thiazole ring with various substituents.
Pyrrole derivatives: Compounds containing the pyrrole ring with different functional groups.
Uniqueness
The uniqueness of methyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H22N2O6S |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
methyl 2-[(3E)-3-[hydroxy-(4-methylphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H22N2O6S/c1-13-5-7-16(8-6-13)20(28)18-19(15-9-11-17(32-3)12-10-15)27(23(30)21(18)29)25-26-14(2)22(34-25)24(31)33-4/h5-12,19,28H,1-4H3/b20-18+ |
InChI Key |
KXRBMVLMFHOXIM-CZIZESTLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OC)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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